3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Overview
Description
3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is an organic compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol . This compound is characterized by the presence of a triazole ring attached to a benzoic acid moiety, which imparts unique chemical and physical properties. It is commonly used as an intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It is known to be used in the synthesis ofSuvorexant , a novel hypnotic drug molecule . Suvorexant acts as an antagonist of orexin receptors, which are involved in wakefulness and arousal .
Mode of Action
In the context of its use in the synthesis of suvorexant, it may contribute to the antagonistic activity against orexin receptors .
Biochemical Pathways
Given its role in the synthesis of suvorexant, it may indirectly influence the orexinergic system, which regulates sleep-wake cycles .
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution.
Result of Action
As a precursor in the synthesis of suvorexant, it contributes to the overall hypnotic effect of the drug, which is used for the treatment of insomnia .
Action Environment
It should be stored in a dry room temperature environment , indicating that moisture and temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of Suvorexant, a novel hypnotic drug molecule used for the treatment of insomnia . The carboxyl group in 3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid can be transformed into amide or ester groups under certain reaction conditions .
Cellular Effects
Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that the compound can interact with biomolecules at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid typically involves the reaction of 2-iodobenzoic acid with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cycloaddition reaction with an alkyne to form the triazole ring . The reaction conditions often include the use of a copper catalyst and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring and benzoic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, triazole derivatives, and other functionalized organic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules .
Scientific Research Applications
3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Similar structure but with a different substitution pattern on the benzoic acid ring.
4-(2H-1,2,3-Triazol-2-yl)benzoic acid: Another triazole-substituted benzoic acid with different positional isomerism.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Lacks the methyl group present in 3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industrial applications .
Properties
IUPAC Name |
3-methyl-2-(triazol-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-8(10(14)15)9(7)13-11-5-6-12-13/h2-6H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQJAAIBLGSGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N2N=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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